

Application Note and Protocol: Spectrophotometric Determination of Methimazole in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Methazole

Cat. No.: B1676375

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Methimazole is an anti-thyroid agent widely used in the management of hyperthyroidism.^{[1][2]} It functions by inhibiting the synthesis of thyroid hormones.^[2] The quality control of pharmaceutical formulations containing Methimazole is crucial to ensure their safety and efficacy. Spectrophotometry offers a simple, rapid, and cost-effective analytical approach for the quantification of Methimazole.^{[1][3]} This document provides detailed protocols for various spectrophotometric methods for the determination of Methimazole in pharmaceutical dosage forms.

2. Principle of Methods

Several spectrophotometric methods have been developed for the determination of Methimazole, primarily based on its intrinsic UV absorbance or its ability to participate in redox reactions that produce colored products.

- **Direct UV Spectrophotometry:** This method relies on the direct measurement of the ultraviolet absorbance of Methimazole in a suitable solvent. The maximum absorbance is typically observed around 252 nm.^{[2][4]}

- Indirect Colorimetric Methods: These methods involve the reaction of Methimazole with a chromogenic reagent.
 - Oxidation-Reduction Reactions: Methimazole contains a hydrosulfuryl (-SH) group that can reduce various oxidizing agents.[1][3] The extent of the reaction, which is proportional to the concentration of Methimazole, is quantified by measuring the absorbance of the colored product formed.
 - Potassium Permanganate Method: In an alkaline medium, Methimazole reduces potassium permanganate (a purple-colored compound) to the green-colored manganate ion, which is measured spectrophotometrically.[5]
 - Cerium (IV) Nitrate Method: This kinetic method is based on the oxidation of Methimazole by a known excess of Cerium (IV) nitrate in an acidic medium. The unreacted Cerium (IV) is then determined by adding a fixed amount of methyl orange and measuring the absorbance of the resulting solution.[5]
 - Iron(III) Reduction Methods: Methimazole reduces Iron(III) to Iron(II). The resulting Fe(II) then forms a colored complex with a suitable ligand like 2,2'-bipyridyl or phenanthroline, which can be quantified.[3][6]
 - Silicomolybdenum Blue Method: In this method, the hydrosulfuryl group in the Methimazole molecule reduces ammonium silicomolybdate to silicomolybdenum blue, a colored complex that can be measured.[1]

3. Experimental Protocols

3.1. General Reagents and Instruments

- Instruments: A UV-Visible spectrophotometer (e.g., Shimadzu UV-2401) and an analytical balance are required.[1][2][3]
- Reagents: All reagents should be of analytical grade. Methimazole reference standard, methanol, distilled water, hydrochloric acid, sodium hydroxide, potassium permanganate, cerium (IV) nitrate, methyl orange, iron (III) chloride, 2,2'-bipyridyl, phenanthroline, ammonium molybdate, and sodium silicate.[1][3][5][6]

3.2. Standard Solution Preparation

A standard stock solution of Methimazole (e.g., 1 mg/mL or 100 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as distilled water or methanol, in a volumetric flask.^{[1][2]} Working standard solutions of various concentrations are then prepared by serial dilution of the stock solution.

3.3. Sample Preparation

To prepare a sample solution from tablets, a minimum of 20 tablets are weighed and finely powdered to ensure homogeneity.^[2] An accurately weighed portion of the powder, equivalent to a known amount of Methimazole (e.g., 10 mg), is transferred to a volumetric flask.^[2] The powder is dissolved in a suitable solvent, sonicated for approximately 15 minutes to ensure complete dissolution, and then diluted to the mark with the same solvent.^[2] The solution is filtered, and the filtrate is further diluted to obtain a concentration within the linear range of the chosen analytical method.^{[2][5]}

3.4. Analytical Procedures

3.4.1. Method A: Direct UV Spectrophotometry

- Prepare a series of standard solutions of Methimazole in the concentration range of 35-65 µg/mL in distilled water.^[2]
- Prepare the sample solution as described in section 3.3 and dilute to a concentration within the calibration range.
- Measure the absorbance of the standard and sample solutions at 252 nm against a solvent blank.^{[2][4]}
- Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
- Determine the concentration of Methimazole in the sample solution from the calibration curve.

3.4.2. Method B: Potassium Permanganate Oxidation

- Transfer aliquots of Methimazole working standard solution into a series of 10-mL volumetric flasks to cover the concentration range of 1.50–15.00 µg/mL.[5]
- To each flask, add 1.5 mL of 0.5 M NaOH followed by 2 mL of 0.005 M KMnO₄. [5]
- Dilute to the mark with distilled water and mix well.
- Measure the absorbance at 610 nm against a reagent blank.[5]
- Follow steps 4 and 5 from Method A to determine the concentration.

3.4.3. Method C: Cerium (IV) Nitrate Oxidation (Kinetic Method)

- Transfer aliquots of Methimazole working standard solution into a series of 10-mL volumetric flasks to cover the concentration range of 0.25–3.00 µg/mL.[5]
- To each flask, add 1 mL of 50 mg% Ammonium Cerium (IV) nitrate solution.[5]
- Mix the solutions well and keep them in the dark for 30 minutes with occasional swirling.[5]
- Add 1.2 mL of 5 mg% methyl orange solution to each flask.[5]
- After 5 minutes, dilute the volume to the mark with distilled water.[5]
- Measure the absorbance at 507 nm against distilled water as a blank.[5]
- Follow steps 4 and 5 from Method A to determine the concentration.

3.4.4. Method D: Iron(II)-Phenanthroline Complexation

- Prepare standard solutions of Methimazole in the range of 0.0016–0.0064 mg/mL.[6]
- In an acidic medium, Fe(III) is reduced to Fe(II) by the hydrosulfuryl group of Methimazole.[6]
- Phenanthroline is then added as a chromogenic reagent, which forms a complex with the generated Fe(II).[6]
- Measure the absorbance of the resulting complex at the maximum absorption wavelength of 509 nm.[6]

- Follow steps 4 and 5 from Method A to determine the concentration.

3.4.5. Method E: Silicomolybdenum Blue Method

- Prepare standard solutions of Methimazole in the range of 8.000-160.0 µg/mL.[\[1\]](#)
- To a 25 mL volumetric flask, add 2.00 mL of 16.30 mg/mL Mo(VI) solution, 15.00 mL of bidistilled water, and 0.80 mL of 4.293 mg/mL Na₂SiO₃ solution, followed by the Methimazole standard solution.
- Allow the mixture to react for 15 minutes at 30°C in a water bath and then cool to room temperature.[\[1\]](#)
- Add 1.20 mL of pH=10 NH₃-NH₄Cl buffer solution and dilute to the mark with bidistilled water.[\[1\]](#)
- After 10 minutes, measure the absorbance at 730 nm against a reagent blank.[\[1\]](#)
- Follow steps 4 and 5 from Method A to determine the concentration.

4. Data Presentation

Table 1: Summary of Quantitative Data for Spectrophotometric Methods for Methimazole Determination.

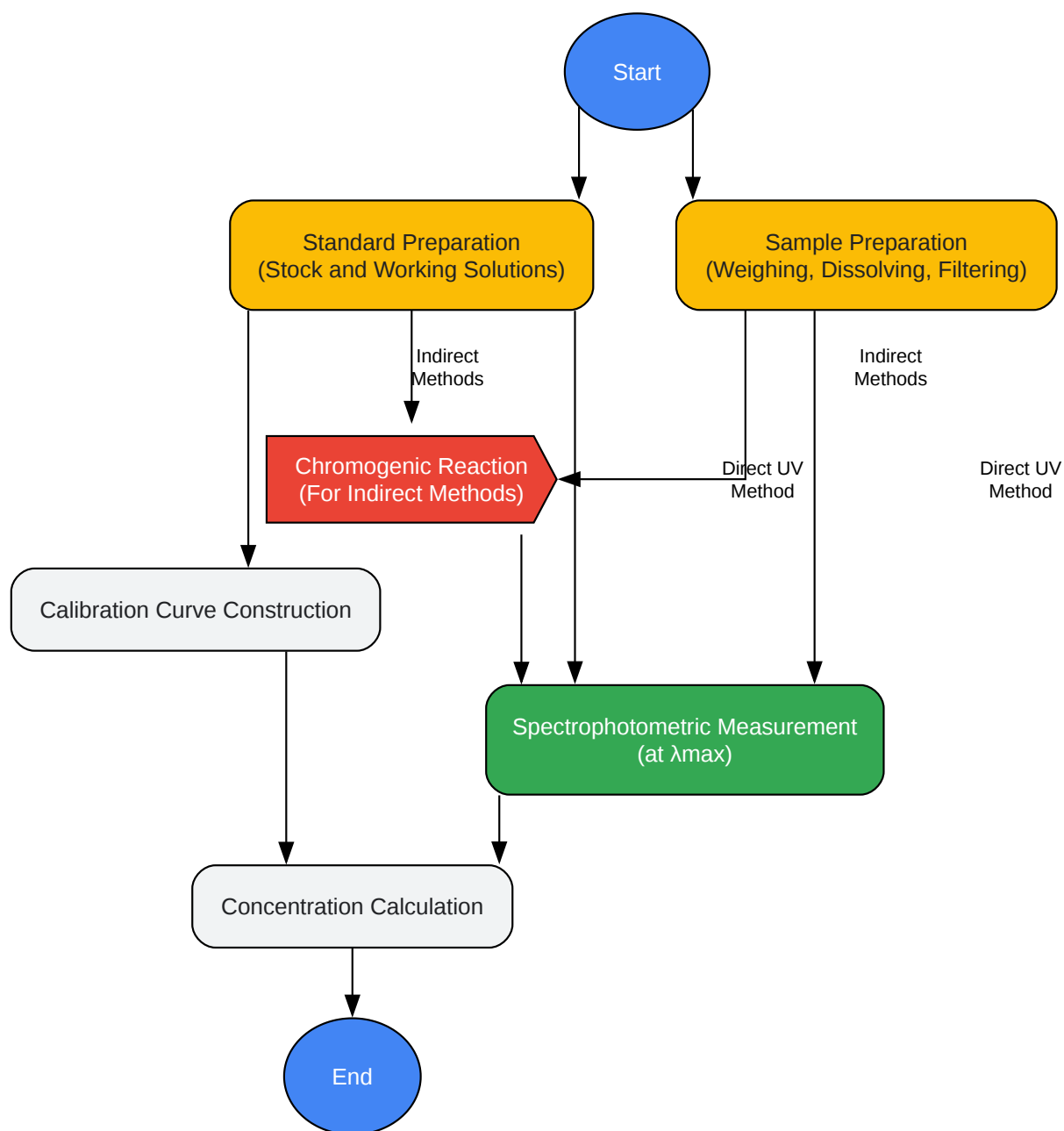
Method	Reagent(s)	λ_{max} (nm)	Linear Range ($\mu\text{g/mL}$)	Regression Equation	Correlation Coefficient (r)
Direct UV	None (Solvent: Water)	252	35 - 65	Not Specified	0.999
Potassium Permanganate	KMnO ₄ in alkaline medium	610	1.50 - 15.00	Not Specified	Not Specified
Cerium (IV) Nitrate	Ce(IV) nitrate, Methyl Orange	507	0.25 - 3.00	Not Specified	Not Specified
Fe(II)-2,2'-Bipyridyl	Fe(III), 2,2'-Bipyridyl	522	0.4 - 4.0	$A = 0.02707 + 136.29C$	0.9994
Fe(II)-Phenanthroline	Fe(III), Phenanthroline	509	1.6 - 6.4	$A = 0.1942 + 64.598C$	0.9995
Silicomolybdenum Blue	Ammonium silicomolybdate	730	8.0 - 160.0	$A = 0.0757 + 11.547C$	0.9998

Table 2: Validation Parameters for Selected Spectrophotometric Methods.

Method	Precision (%RSD)	Accuracy (% Recovery)	LOD (µg/mL)	LOQ (µg/mL)
Direct UV	Intra-day: 0.3032, Inter-day: 0.299	99.84 - 100.18	Not Specified	Not Specified
Potassium Permanganate	Not Specified	100.82	Not Specified	Not Specified
Cerium (IV) Nitrate	Not Specified	99.85	Not Specified	Not Specified

5. Visualization

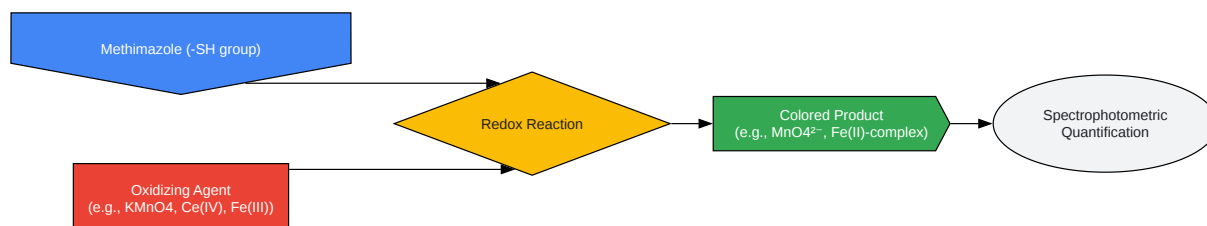
Experimental Workflow for Spectrophotometric Determination of Methimazole



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Caption: Workflow for the spectrophotometric analysis of Methimazole.

Logical Relationship of Indirect Colorimetric Methods



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Caption: Principle of indirect spectrophotometric methods for Methimazole.

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References

- 1. e3s-conferences.org [e3s-conferences.org]
- 2. ijbpcas.com [ijbpcas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indirect Spectrophotometric Determination of Methimazole Using Phenanthroline-Fe(II) | Scientific.Net [scientific.net]
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